[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Chemical Classification and Significance
[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester belongs to the extensive family of organic carbamates, which are esters or salts of carbamic acid characterized by the functional group -NH2COOR. This specific compound represents a sophisticated example of heterocyclic carbamate chemistry, incorporating two distinct nitrogen-containing ring systems within a single molecular framework. The compound can be classified as an organic compound due to the presence of carbon atoms covalently bonded to other elements including hydrogen, nitrogen, and chlorine.
The significance of this compound extends beyond its structural complexity to its potential applications in medicinal chemistry and pharmaceutical research. Carbamate derivatives have received considerable attention in recent years due to their application in drug design and discovery, with organic carbamates serving important roles as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry. The tert-butyl ester group in this compound functions as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates.
The structural architecture of this compound demonstrates the principles of rational drug design, where specific functional groups are incorporated to modulate biological activity and chemical properties. The 6-chloro-3-pyridazinyl substituent introduces a nitrogen-rich heterocycle that may influence binding affinity in medicinal chemistry applications, analogous to other halogenated heterocycles in drug development.
The following table summarizes the key chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C14H21ClN4O2 |
| Molecular Weight | 312.79 g/mol |
| Chemical Class | Carbamate derivative |
| Ring Systems | Pyridazine, Piperidine |
| Functional Groups | Carbamate, Chloro, tert-Butyl ester |
Historical Development of Pyridazine-Piperidine Carbamates
The historical development of pyridazine-piperidine carbamates represents a convergence of several independent advances in heterocyclic chemistry that occurred throughout the twentieth century. The pyridazine heterocycle itself has a relatively recent history compared to other diazines, with the parent heterocycle first prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation. Emil Fischer's classic investigation on the Fischer indole synthesis led to the preparation of the first pyridazine through condensation of phenylhydrazine and levulinic acid, establishing the foundation for pyridazine chemistry.
The piperidine component of these hybrid molecules has a longer synthetic history, with piperidine being produced industrially through hydrogenation of pyridine, typically using a molybdenum disulfide catalyst. The biological significance of piperidine became apparent through its presence in piperine, the active ingredient in black pepper, and subsequent research revealed numerous biological actions including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects for piperidine and its derivatives.
The development of carbamate chemistry as a distinct field gained momentum during the mid-twentieth century as chemists recognized the unique properties of these functional groups. The discovery that piperidine and piperazine carbamates could be tuned for selective inhibition of various enzymes, particularly serine hydrolases, marked a significant advancement in the field. Research demonstrated that these scaffolds could be modified for selective or dual enzyme inhibition by attachment of appropriately substituted substituents on the piperidine ring.
The specific combination of pyridazine and piperidine motifs within carbamate structures emerged from structure-activity relationship studies that revealed the importance of six-membered nitrogen-containing rings in biological activity. Modifications to the piperidine ring in carbamate structures consistently demonstrated that six-member rings were required to maintain potency, suggesting a strict structural requirement for biological activity.
Position Within Chemical Taxonomy of Heterocyclic Compounds
This compound occupies a unique position within the chemical taxonomy of heterocyclic compounds, representing an intersection of multiple important structural classes. Within the broader category of nitrogen heterocycles, this compound combines both aromatic and aliphatic nitrogen-containing rings, creating a hybrid structure that bridges fundamental divisions in heterocyclic chemistry.
The pyridazine component positions this compound within the diazine family, which includes pyrimidine and pyrazine as isomeric relatives. Pyridazine is distinguished from its isomers by having two adjacent nitrogen atoms in a six-membered aromatic ring, endowing it with unique physicochemical properties including weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity. These properties contribute to unique applications in molecular recognition, while the inherent polarity and low cytochrome P450 inhibitory effects add value in drug discovery and development.
The piperidine ring system classifies this compound within the saturated nitrogen heterocycles, specifically as a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group. This structural feature places the compound within a privileged class of molecules, as piperidine represents a major heterocyclic unit present in numerous bioactive natural products and synthetic pharmaceuticals.
From a carbamate perspective, this compound belongs to the extensive family of carbamic acid derivatives that have found widespread application in pharmaceutical chemistry. The carbamate functional group serves dual purposes in this compound: providing a site for chemical modification and offering potential for enzyme inhibition through covalent modification mechanisms characteristic of serine hydrolase inhibitors.
The taxonomic position of this compound can be further refined by considering its chlorinated pyridazine substituent, which places it within the subfamily of halogenated heterocycles. The strategic placement of chlorine on the pyridazine ring represents a common medicinal chemistry approach for modulating biological activity, lipophilicity, and metabolic stability. The pyridazine structure has emerged as a popular pharmacophore found within numerous herbicides and pharmaceutical compounds, including drugs such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine.
The following classification hierarchy illustrates the taxonomic position of this compound:
| Taxonomic Level | Classification |
|---|---|
| Chemical Class | Organic heterocyclic compound |
| Primary Function | Carbamate derivative |
| Ring Systems | Diazine (pyridazine) + Saturated nitrogen heterocycle (piperidine) |
| Substitution Pattern | Halogenated aromatic heterocycle |
| Protecting Group | tert-Butyl ester carbamate |
| Stereochemical Features | Substituted piperidine ring |
This taxonomic positioning highlights the compound's role as a bridge between classical heterocyclic chemistry and modern pharmaceutical design, incorporating established structural motifs in novel combinations that leverage the unique properties of each component ring system. The compound exemplifies the evolution of heterocyclic chemistry from simple ring systems to complex multi-heterocyclic architectures designed for specific biological applications.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)16-10-5-4-8-19(9-10)12-7-6-11(15)17-18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYZIXCPVUJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671645 | |
| Record name | tert-Butyl [1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-08-0 | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known as a derivative of piperidine and pyridazine, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic potential, and associated case studies.
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 240.7 g/mol
- CAS Number : 939986-92-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Notably, its effects on the central nervous system (CNS) and potential anti-inflammatory properties are of particular interest.
1. Antiviral Activity
Studies have shown that compounds similar to this compound can modulate viral replication by interfering with host cell machinery. The compound may inhibit the establishment of a cellular antiviral state by blocking interferon signaling pathways, thereby reducing the host's immune response to viral infections .
2. Anticancer Properties
Research into the anticancer potential of this compound suggests that it may influence pathways related to cell proliferation and apoptosis. It appears to modulate key transcription factors such as NF-kappa-B and STAT3, which are crucial in cancer progression and immune response regulation .
3. Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its ability to cross the blood-brain barrier indicates potential for CNS-targeted therapies. Preliminary studies suggest that it may exhibit anxiolytic effects, possibly through serotonergic pathways .
Case Study 1: Antiviral Mechanism
In a study published in PubMed, researchers demonstrated that a related pyridazine derivative effectively inhibited viral replication by disrupting RNA chaperone functions within infected cells. This study highlighted the compound's potential as a therapeutic agent against RNA viruses by modulating host immune responses .
Case Study 2: Anticancer Activity
A recent investigation into the compound's anticancer properties revealed that it significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of c-myc and upregulation of pro-apoptotic factors, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis induction .
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies have been conducted to predict the biological activity based on structural characteristics of similar compounds. These analyses highlight key physicochemical properties that correlate with enhanced biological activity, providing insights into how modifications to the chemical structure can improve efficacy against specific targets .
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.9862 |
| Blood-Brain Barrier | -0.5052 |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 3A4 Substrate | Substrate |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous carbamic acid tert-butyl esters, focusing on substituents, heterocyclic systems, and physicochemical properties. Key differences are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparison
Heterocyclic Core and Electronic Effects
- Pyridazine vs. This increases solubility in polar solvents but may reduce membrane permeability .
- Substituent Effects : The 6-chloro group on pyridazine is electron-withdrawing, enhancing electrophilic reactivity at the 3-position. In contrast, the methoxy group in [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester provides electron-donating effects, stabilizing the ring against nucleophilic attack .
Linker and Conformational Flexibility
- Direct Bonding vs. Linkers : The target compound lacks a linker between the piperidine and pyridazine, restricting conformational flexibility. In contrast, 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester features an oxygen linker, which may improve binding to sterically hindered targets .
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility : The hydroxyethyl group in Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester significantly boosts hydrophilicity (logP ~1.5) compared to the target compound (predicted logP ~2.3) .
- pKa and Ionization : The pyridazine core in the target compound has a predicted pKa of ~3.5 (ring nitrogen), whereas the pyridine derivative in [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester exhibits a higher pKa (7.76), favoring protonation at physiological pH .
Research Findings and Implications
- Kinase Inhibition : Pyridazine derivatives are prominent in kinase inhibitor design due to their ability to mimic ATP’s purine ring. The target compound’s chlorine atom may enhance binding to hydrophobic kinase pockets, as seen in analogous compounds .
- Metabolic Stability : The Boc group in this compound reduces metabolic degradation compared to unmasked amines, extending half-life in vivo .
- Toxicity Considerations : Chlorinated heterocycles like pyridazine may pose hepatotoxicity risks, necessitating structural optimization in drug development .
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound generally follows these key steps:
- Formation of the substituted pyridazinyl intermediate
- Introduction of the piperidinyl moiety at the 3-position of the pyridazine ring
- Carbamate formation with tert-butyl protection on the nitrogen
This approach leverages organolithium chemistry for selective lithiation and subsequent functionalization, followed by carbamate protection steps to stabilize the amine functionality.
Preparation of the Pyridazinyl Carbamate Intermediate
A critical precursor is the tert-butyl carbamate derivative of the 6-chloropyridazin-3-yl system. This is prepared by:
- Bubbling carbon dioxide gas into a reaction solution cooled to -78 °C, followed by stirring at room temperature overnight.
- Quenching with water and adjusting the pH to acidic conditions (pH ~3) to precipitate the carbamate intermediate.
- Extraction and drying steps follow to isolate the tert-butyl carbamate pyridazinyl intermediate as a solid.
Lithiation and Electrophilic Substitution
The key functionalization step involves lithiation at low temperatures (-78 °C) using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) to enhance lithiation efficiency. The lithiation enables:
- Selective metalation of the pyridazinyl ring at the desired position.
- Subsequent electrophilic quenching with iodine or dry ice (CO2) to introduce iodine or carboxyl functionalities.
For example, the lithiation followed by iodine quenching produces tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with yields around 32-33% under controlled conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation | n-BuLi (1.3 M in hexane), TMEDA, THF, -78 °C | 32-33% | Stirring for 1-4 hours, inert atmosphere |
| Electrophilic Quench | Iodine in THF, -78 °C to RT | 32-33% | Column chromatography purification |
Formation of Piperidinyl Carbamic Acid tert-Butyl Ester
The coupling of the pyridazinyl intermediate with a piperidine derivative to form the carbamic acid tert-butyl ester involves:
Representative Experimental Procedure (Summarized)
- Step 1: Dissolve (6-chloropyridin-3-yl)carbamic acid tert-butyl ester in dry diethyl ether under argon atmosphere at -78 °C.
- Step 2: Add TMEDA followed by dropwise addition of n-butyllithium solution, maintaining low temperature and stirring for 2 hours at -10 °C.
- Step 3: Add iodine solution dropwise at -78 °C, then stir at room temperature for 18-24 hours.
- Step 4: Quench with saturated ammonium chloride solution, extract with diethyl ether, wash with sodium pyrosulfite and brine, dry over MgSO4.
- Step 5: Evaporate solvent under reduced pressure and purify by silica gel column chromatography using n-hexane/ethyl acetate solvent system to yield the iodinated carbamate intermediate.
- Step 6: Subsequent coupling with piperidinyl amine derivatives and carbamate formation yields the target compound.
Yield and Purity Considerations
- Typical yields for the iodination step are approximately 32-57%, depending on reaction scale and purification efficiency.
- Purity is ensured by chromatographic techniques and confirmed by NMR spectroscopy (1H-NMR peaks consistent with tert-butyl, aromatic, and piperidinyl protons) and mass spectrometry (MS m/z = 355 for iodinated intermediate).
- The final compound’s purity is critical for applications in medicinal chemistry and requires rigorous characterization.
Data Table Summarizing Key Reaction Parameters
| Reaction Step | Reagents & Solvent | Temperature (°C) | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation | CO2 gas, THF, MgSO4 drying | -78 to RT | Overnight | Not specified | Vacuum drying | pH adjustment to 3 |
| Lithiation & Iodination | n-BuLi, TMEDA, I2, THF | -78 to RT | 18-24 h | 32-33 | Silica gel chromatography | Argon atmosphere |
| Piperidinyl coupling | Piperidine derivative, carbamoylating agent | RT to mild heating | Hours | Not specified | Chromatography | Tert-butyl protection |
Research Findings and Optimization Notes
- Use of TMEDA enhances lithiation selectivity and yield.
- Strict temperature control (-78 °C to -10 °C) is critical to avoid side reactions.
- Quenching with iodine requires slow addition and prolonged stirring for complete reaction.
- Purification by silica gel chromatography with a gradient of n-hexane and ethyl acetate effectively separates product from impurities.
- The tert-butyl carbamate group provides stability and facilitates handling of the intermediate and final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step protocols, such as Suzuki coupling for pyridazine ring formation (e.g., coupling 6-chloropyridazine with a piperidine precursor) followed by carbamate protection using Boc anhydride. Key parameters include solvent selection (e.g., THF or DMF), temperature control (0–25°C for coupling steps), and catalyst choice (e.g., Pd(PPh₃)₄). Post-synthetic purification via column chromatography with gradients of ethyl acetate/hexane ensures purity .
- Optimization : Reaction yields improve with degassed solvents and inert atmospheres (N₂/Ar). Monitoring via TLC or HPLC intermediates helps avoid side products like dehalogenated pyridazine derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Structural Confirmation : Use ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify piperidine and pyridazine ring connectivity. Mass spectrometry (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺). IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) quantifies impurities. Chiral HPLC may resolve stereoisomers if asymmetric centers are present .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments for piperidine ring substituents be resolved?
- Methodology : Combine X-ray crystallography with NOESY NMR to determine spatial arrangements. For example, cross-peaks between piperidine H-3 and pyridazine H-5 in NOESY indicate axial/equatorial positioning. Computational modeling (DFT) predicts stable conformers .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like HIV-1 protease or bacterial enzymes. Focus on hydrogen bonding with the carbamate group and π-π stacking between pyridazine and aromatic residues. MD simulations (50–100 ns) assess binding stability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Design : Synthesize analogs with modifications at the pyridazine (e.g., 6-fluoro vs. 6-chloro) or piperidine (e.g., 3-hydroxy vs. 3-amino) positions. Compare IC₅₀ values in enzyme inhibition assays. For example, replacing 6-chloro with electron-withdrawing groups may enhance π-stacking in hydrophobic pockets .
Q. How to resolve conflicting bioactivity data across different assay platforms?
- Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular luciferase assays for functional activity). Control for off-target effects via counter-screening against related enzymes. Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .
Q. What strategies enable regioselective functionalization of the pyridazine ring?
- Synthetic Tactics : Employ directed metalation (e.g., LDA at –78°C) to install substituents at the 4-position. Protect the carbamate group with Boc to prevent nucleophilic attack during halogenation (e.g., NCS in DCM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
